

# A Comparative Guide to the In Vivo Efficacy of Zofenoprilat and Lisinopril

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Zofenoprilat arginine*

Cat. No.: *B1684417*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two prominent angiotensin-converting enzyme (ACE) inhibitors, Zofenoprilat (the active metabolite of Zofenopril) and Lisinopril. The information presented is collated from various preclinical and clinical studies to support research and drug development efforts in cardiovascular therapeutics.

## Executive Summary

Zofenoprilat and Lisinopril are both effective inhibitors of the angiotensin-converting enzyme, playing a crucial role in the management of hypertension and heart failure. While both drugs demonstrate comparable efficacy in blood pressure reduction, evidence suggests that Zofenoprilat's unique sulphydryl group may confer additional cardioprotective and antioxidant benefits not observed with Lisinopril. This guide delves into the experimental data supporting these claims, presenting a detailed comparison of their in vivo effects on blood pressure, cardiac function, endothelial health, and antioxidant activity.

## Data Presentation

### Table 1: Comparative Antihypertensive Efficacy in Elderly Patients with Essential Hypertension

| Parameter                                                         | Zofenopril (30-60mg once daily) | Lisinopril (10-20mg once daily) | p-value         | Study Population                                                                                                                                                                       |
|-------------------------------------------------------------------|---------------------------------|---------------------------------|-----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Normalized<br>Sitting DBP (<90 mmHg)                              | 81.3% of patients               | 76.7% of patients               | Not Significant | 181 elderly patients ( $\geq 65$ years) with mild to moderate essential hypertension over 12 weeks.<br><a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Treatment<br>Responders<br>(Sitting DBP reduction $\geq 10$ mmHg) | 74.7% of patients               | 77.8% of patients               | Not Significant | 181 elderly patients ( $\geq 65$ years) with mild to moderate essential hypertension over 12 weeks.<br><a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Final Sitting DBP (mmHg)                                          | $82.2 \pm 6.6$                  | $82.0 \pm 7.8$                  | Not Significant | 164 patients who completed the 12-week study.<br><a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                                       |

**Table 2: Comparative Efficacy in Patients Following Acute Myocardial Infarction (SMILE-2 Study)**

| Outcome                                      | Zofenopril (30-60 mg/day) | Lisinopril (5-10 mg/day) | p-value | Study Population                                                                                                         |
|----------------------------------------------|---------------------------|--------------------------|---------|--------------------------------------------------------------------------------------------------------------------------|
| Incidence of Severe Hypotension              | 10.9%                     | 11.7%                    | 0.38    | 1024 thrombolyzed patients with acute myocardial infarction treated for 42 days. <a href="#">[5]</a> <a href="#">[6]</a> |
| Incidence of Drug-Related Severe Hypotension | 6.7%                      | 9.8%                     | 0.048   | 1024 thrombolyzed patients with acute myocardial infarction treated for 42 days. <a href="#">[5]</a> <a href="#">[6]</a> |
| 6-Week Mortality Rate                        | 3.2%                      | 4.0%                     | 0.38    | 1024 thrombolyzed patients with acute myocardial infarction treated for 42 days. <a href="#">[5]</a>                     |

**Table 3: Effects on Endothelial Dysfunction in Myocardial Infarcted (MI) Heart Failure Rats**

| Parameter                                      | Zofenopril       | Lisinopril            | Key Finding                                                                                           |
|------------------------------------------------|------------------|-----------------------|-------------------------------------------------------------------------------------------------------|
| Acetylcholine (ACh)-induced Dilatation         | Fully Normalized | Fully Normalized      | Both drugs effectively restored impaired endothelium-dependent dilatation.<br>[7][8]                  |
| Potentiation of Endogenous NO (A23187-induced) | +100%            | No significant effect | Zofenopril, unlike Lisinopril, significantly potentiated the effect of endogenous nitric oxide.[7][8] |
| Potentiation of Exogenous NO (Nitroglycerin)   | +22%             | No significant effect | Zofenopril enhanced the vasodilatory effect of exogenous NO donors.[7][8]                             |
| Potentiation of Exogenous NO (Sodium Nitrite)  | +36%             | No significant effect | Zofenopril enhanced the vasodilatory effect of exogenous NO donors.[7][8]                             |

**Table 4: Comparative ACE Inhibition in Rats (1-week treatment)**

| Dose          | Serum ACE Inhibition (Zofenopril vs. Lisinopril) | Cardiac ACE Inhibition (Zofenopril vs. Lisinopril) |
|---------------|--------------------------------------------------|----------------------------------------------------|
| 0.1 mg/kg/day | 50.6% vs. 65.5%                                  | 68.5% vs. 71.1%                                    |
| 1 mg/kg/day   | 75.0% vs. 78.7%                                  | 77.1% vs. 80.9%                                    |
| 10 mg/kg/day  | 79.9% vs. 83.3%                                  | 90.1% vs. 87.1%                                    |

Data adapted from a study investigating ACE inhibition following 1 week of oral treatment in rats.[9]

## Experimental Protocols

### Antihypertensive Efficacy in Elderly Patients

- Study Design: A randomized, double-blind, multicentre study was conducted with 181 patients aged  $\geq 65$  years with mild to moderate essential hypertension (sitting diastolic blood pressure [DBP]  $\geq 90$  mmHg and  $\leq 110$  mmHg).[1][4]
- Treatment: Patients were randomized to receive either zofenopril 30 mg or lisinopril 10 mg once daily. After 4 weeks, the doses were doubled for patients whose sitting DBP remained  $\geq 90$  mmHg.[1][4]
- Measurements: Blood pressure and heart rate were measured at baseline and after 4 and 12 weeks of treatment. Ambulatory blood pressure monitoring (ABPM) was also performed at baseline and after 12 weeks.[1][4]
- Primary Endpoint: The primary endpoint was the achievement of a sitting DBP  $< 90$  mmHg or a reduction of sitting DBP  $> 10$  mmHg after 12 weeks of treatment.[1][4]

### Efficacy in Patients Following Acute Myocardial Infarction (SMILE-2 Study)

- Study Design: A phase III, double-blind, parallel-group, multicenter study involving 1024 thrombolyzed patients with acute myocardial infarction (AMI).[5]
- Treatment: Patients were randomized to receive oral zofenopril (30-60 mg/day) or lisinopril (5-10 mg/day), starting within 12 hours of the completion of thrombolytic therapy and continuing for 42 days.[5]
- Primary Endpoint: The primary study endpoint was the incidence of severe hypotension (systolic blood pressure  $< 90$  mm Hg), either cumulative or drug-related.[5]
- Secondary Endpoints: Included additional safety and efficacy parameters such as mortality rate and major cardiovascular complications.[5]

### Endothelial Dysfunction in a Rat Model of Heart Failure

- Animal Model: Myocardial infarction (MI) was induced in male Wistar rats to create a model of heart failure.[7][8]
- Treatment: Following MI, rats were treated for 11 weeks with zofenopril, lisinopril, or N-acetylcysteine (a sulfhydryl group donor).[7][8]
- Methodology: After the treatment period, aortas were isolated and studied as ring preparations. Endothelium-dependent and -independent dilatation was assessed in the presence of indomethacin and the NOS-inhibitor L-NMMA to determine the contribution of nitric oxide (NO). Receptor-dependent stimulation was achieved with acetylcholine (ACh), and receptor-independent stimulation with A23187.[7][8]

## Mandatory Visualization

### Signaling Pathway of ACE Inhibitors





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Zofenopril versus Lisinopril in the Treatment of Essential Hypertension in Elderly Patients : A Randomised, Double-Blind, Multicentre Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. medscape.com [medscape.com]
- 5. Double-blind comparison between zofenopril and lisinopril in patients with acute myocardial infarction: results of the Survival of Myocardial Infarction Long-term Evaluation-2 (SMILE-2) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]
- 7. Comparison of zofenopril and lisinopril to study the role of the sulphydryl-group in improvement of endothelial dysfunction with ACE-inhibitors in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of zofenopril and lisinopril to study the role of the sulphydryl-group in improvement of endothelial dysfunction with ACE-inhibitors in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to the In Vivo Efficacy of Zofenoprilat and Lisinopril]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1684417#comparing-in-vivo-efficacy-of-zofenoprilat-and-lisinopril>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)